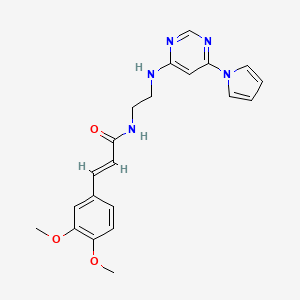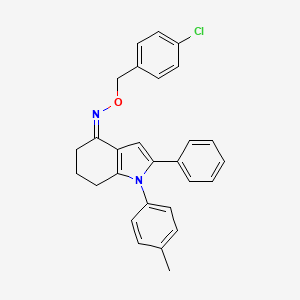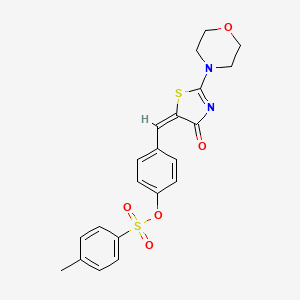
(E)-4-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C21H20N2O5S2 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality (E)-4-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A crucial aspect of scientific research involving (E)-4-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl 4-methylbenzenesulfonate is its synthesis and structural characterization. The synthesis of related compounds often involves multi-step chemical reactions, including the refluxing of specific thiol compounds with chloroethyl morpholine hydrochloride, characterized by NMR, IR, Mass spectral studies, and confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019). Such methodologies underscore the complexity and precision required in creating and verifying the structure of these compounds for further application in research.
Biological Activity
Compounds structurally related to (E)-4-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl 4-methylbenzenesulfonate have been investigated for various biological activities. For instance, certain synthesized compounds have demonstrated significant antibacterial, antioxidant, and antimicrobial activities. These findings suggest potential applications in treating diseases and as preservatives due to their antimicrobial properties (Mamatha S.V et al., 2019).
Antimicrobial and Antitubercular Activities
The research also extends to evaluating antimicrobial and antitubercular activities, where compounds with a structure similar to (E)-4-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl 4-methylbenzenesulfonate have shown promising results against specific strains of bacteria and tuberculosis. This suggests a potential application in developing new therapeutic agents against resistant bacterial strains and tuberculosis (Selvam Chitra et al., 2011).
Corrosion Inhibition
Another application area is in the field of corrosion inhibition, where related compounds have been shown to effectively inhibit the corrosion of metals in acidic mediums. Such properties are crucial for extending the life of metal components in industrial applications, suggesting the potential use of (E)-4-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl 4-methylbenzenesulfonate derivatives in corrosion inhibition (A. Ehsani et al., 2015).
Antioxidant Additives for Lubricating Oils
The compound's derivatives have also been explored as antioxidant additives for lubricating oils, demonstrating the versatility of applications beyond biomedical research. Their effectiveness in enhancing the oxidative stability of lubricants could be beneficial in automotive and machinery industries, leading to improved performance and longevity of engines and machines (O. M. Habib et al., 2014).
Propiedades
IUPAC Name |
[4-[(E)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-15-2-8-18(9-3-15)30(25,26)28-17-6-4-16(5-7-17)14-19-20(24)22-21(29-19)23-10-12-27-13-11-23/h2-9,14H,10-13H2,1H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJZSHCHQLOVLB-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C3C(=O)N=C(S3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=C/3\C(=O)N=C(S3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl 4-methylbenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2820300.png)
methanone](/img/structure/B2820302.png)
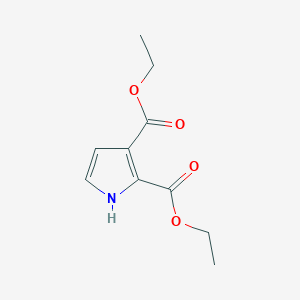
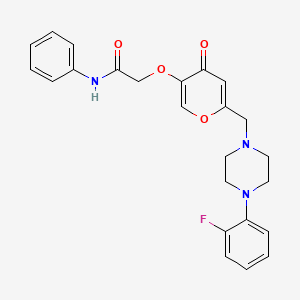
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2820305.png)
![5-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2820307.png)


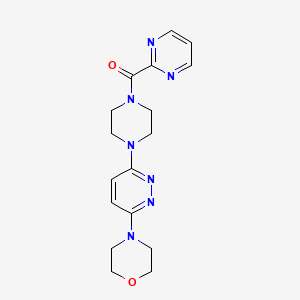
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-formylbenzoate](/img/structure/B2820318.png)
![3-Benzyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2820319.png)
